tert-butyl N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate
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Overview
Description
tert-butyl N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate: is a synthetic organic compound known for its unique chemical structure and properties It contains a tert-butyl carbamate group, an azetidine ring, and a pyridine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate typically involves multiple steps, including the formation of the azetidine ring and the introduction of the trifluoromethyl group on the pyridine ring. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts) to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl carbamate derivatives and azetidine-containing compounds, such as:
- tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride
- tert-butyl N-[4-(trifluoromethyl)pyridin-3-yl]carbamate
Uniqueness
tert-butyl N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate is unique due to the presence of both the azetidine ring and the trifluoromethyl-substituted pyridine ring, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications .
Properties
IUPAC Name |
tert-butyl N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c1-13(2,3)22-12(21)19-10-7-20(8-10)11-6-9(4-5-18-11)14(15,16)17/h4-6,10H,7-8H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCMYNJXVFZMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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